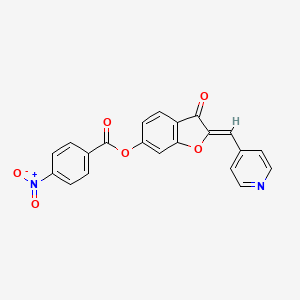

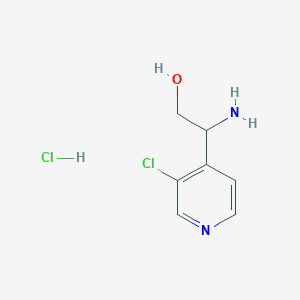

![molecular formula C12H9ClN4O B2970544 1-(2-氯苄基)-1H-吡唑并[3,4-d]嘧啶-4-醇 CAS No. 903868-98-4](/img/structure/B2970544.png)

1-(2-氯苄基)-1H-吡唑并[3,4-d]嘧啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors . Another study reported the synthesis of 2,3,4,7-tetrahydro-6 H-pyrimido[1,6-a]pyrimidin-6-one as a cyclization product .科学研究应用

抗癌特性

一项研究重点关注新型吡唑并嘧啶衍生物作为抗癌和抗-5-脂氧合酶剂的合成和生物学评价。合成了一系列 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮,并评估了它们对 HCT-116 和 MCF-7 癌细胞系的细胞毒性活性,以及它们的 5-脂氧合酶抑制活性。讨论了构效关系,表明这些化合物在癌症治疗中的潜力 (Rahmouni 等,2016)。

抗菌和抗微生物活性

另一项研究探索了 6-苯胺基吡唑并[3,4-d]嘧啶-4-酮作为金黄色葡萄球菌和其他革兰氏阳性菌的 DNA 聚合酶 III 的新型抑制剂。建立了构效关系,揭示了在 2、4 和吡唑 NH 位上的取代增强了抗聚合酶和抗微生物活性。这些衍生物代表了一类新型抗微生物剂,对革兰氏阳性菌具有有希望的活性 (Ali 等,2003)。

合成和化学表征

研究还深入研究了吡唑衍生物的合成和表征以及它们的生物活性,表明它们作为抗肿瘤、抗真菌和抗菌剂的潜力。通过各种光谱方法鉴定了这些化合物的结构,并针对乳腺癌和微生物模型证实了它们的生物活性 (Titi 等,2020)。

磷酸二酯酶的抑制

一项研究报告了对正在开发用于治疗阿尔茨海默病的磷酸二酯酶 9(PDE9)的有效且选择性抑制剂的体外表征。该化合物对人和鼠 PDE9 活性表现出选择性抑制,并显示出治疗认知障碍的潜力 (Wunder 等,2005)。

作用机制

Target of Action

The primary targets of 1-(2-Chlorobenzyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-ol are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cell growth and survival .

Mode of Action

1-(2-Chlorobenzyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-ol interacts with its targets by acting as an ATP-competitive inhibitor . This means it competes with ATP for binding to the kinase active site, thereby inhibiting the phosphorylation process essential for the activation of the target proteins . This results in the suppression of the signaling pathways regulated by these proteins .

Biochemical Pathways

Given its targets, it is likely that it impacts the camp-dependent protein kinase pathway . This pathway plays a critical role in numerous cellular processes, including metabolism, transcription, cell cycle progression, and apoptosis .

Pharmacokinetics

Similar compounds have been reported to undergo rapid clearance and exhibit low oral bioavailability due to metabolism in vivo

Result of Action

The molecular and cellular effects of 1-(2-Chlorobenzyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-ol’s action are largely dependent on its inhibition of the cAMP-dependent protein kinase pathway . By inhibiting this pathway, the compound can potentially suppress cell growth and proliferation, thereby exerting anti-cancer effects . For instance, some compounds in this class have shown promising cytotoxic effects against various human cancer cell lines .

属性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c13-10-4-2-1-3-8(10)6-17-11-9(5-16-17)12(18)15-7-14-11/h1-5,7H,6H2,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOUFNVKSPEJPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)NC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324546 |

Source

|

| Record name | 1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667157 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

903868-98-4 |

Source

|

| Record name | 1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[5-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2970462.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B2970467.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea](/img/structure/B2970469.png)

![Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2970471.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2970473.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2970478.png)

![N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide](/img/structure/B2970481.png)

![3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B2970482.png)